Diethyl 4,5-difluorophthalate
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Overview
Description
Diethyl 4,5-difluorophthalate is a chemical compound belonging to the phthalate ester family It is characterized by the presence of two ethyl groups and two fluorine atoms attached to the phthalate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4,5-difluorophthalate can be synthesized through the esterification of 4,5-difluorophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4,5-difluorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4,5-difluorophthalic acid.
Reduction: this compound alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4,5-difluorophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a plasticizer and in the production of specialty polymers.
Mechanism of Action
The mechanism of action of diethyl 4,5-difluorophthalate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester groups facilitate its incorporation into larger molecular structures, influencing its biological activity.
Comparison with Similar Compounds
Diethyl phthalate: Lacks the fluorine atoms, resulting in different chemical properties.
Dimethyl phthalate: Contains methyl groups instead of ethyl groups, affecting its reactivity.
Di-n-butyl phthalate: Features longer alkyl chains, influencing its physical properties.
Uniqueness: Diethyl 4,5-difluorophthalate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability and reactivity, making it valuable for specific applications that other phthalates may not be suitable for.
Properties
IUPAC Name |
diethyl 4,5-difluorobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-3-17-11(15)7-5-9(13)10(14)6-8(7)12(16)18-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYZEETWKOCDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C(=O)OCC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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